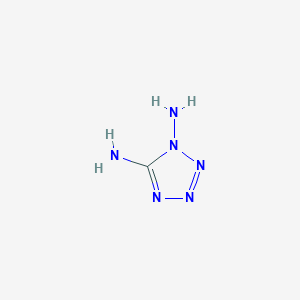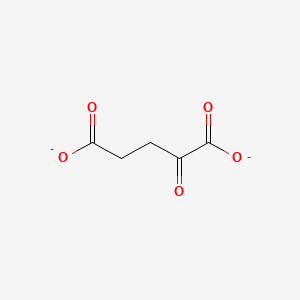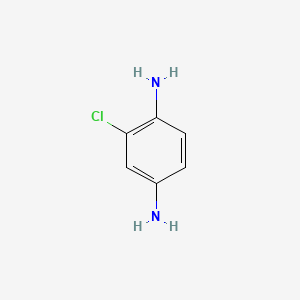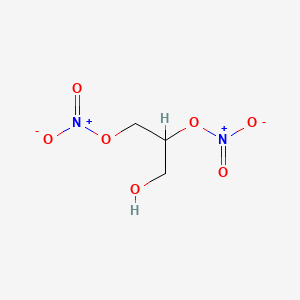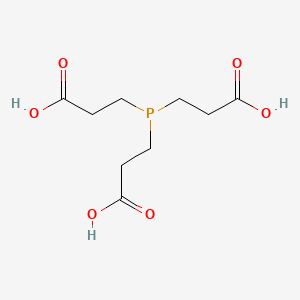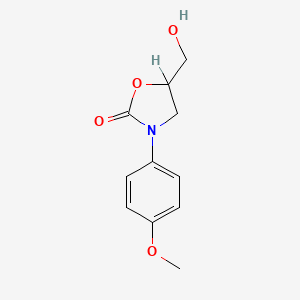
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone
Descripción general
Descripción
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, PPOH, and has been found to have a range of biochemical and physiological effects. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone involves the reaction of p-methoxybenzaldehyde with ethylene glycol to form 5-(p-methoxyphenyl)-2-oxazolidinone, which is then treated with formaldehyde and sodium borohydride to yield the final product.
Starting Materials
p-methoxybenzaldehyde, ethylene glycol, formaldehyde, sodium borohydride
Reaction
Step 1: React p-methoxybenzaldehyde with ethylene glycol in the presence of a catalyst to form 5-(p-methoxyphenyl)-2-oxazolidinone., Step 2: Dissolve 5-(p-methoxyphenyl)-2-oxazolidinone in a mixture of formaldehyde and sodium borohydride and heat the mixture under reflux for several hours., Step 3: Allow the reaction mixture to cool and then filter the resulting solid. Wash the solid with water and dry it to obtain 5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone as a white crystalline solid.
Mecanismo De Acción
The mechanism of action of 5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and other cellular processes. This compound has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone has a range of biochemical and physiological effects. These include anti-inflammatory effects, antioxidant effects, and potential anti-cancer effects. This compound has also been found to have potential as a treatment for other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone in lab experiments is its relatively low toxicity. This compound has been found to be relatively safe for use in cell culture and animal studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone. One area of interest is in the development of new drugs and therapies based on this compound. Researchers are also interested in further exploring the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases. Additionally, there is interest in developing new synthesis methods for this compound that may be more efficient and cost-effective.
Aplicaciones Científicas De Investigación
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the development of new drugs and therapies. This compound has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases.
Propiedades
IUPAC Name |
5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-9-4-2-8(3-5-9)12-6-10(7-13)16-11(12)14/h2-5,10,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBGOVOZPRMHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962778 | |
| Record name | 5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone | |
CAS RN |
42902-32-9 | |
| Record name | Cytoxazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042902329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S,7R)-2-azaspiro[5.5]undecan-7-ol](/img/structure/B1197930.png)
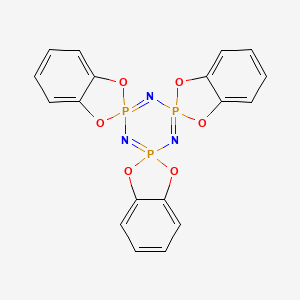


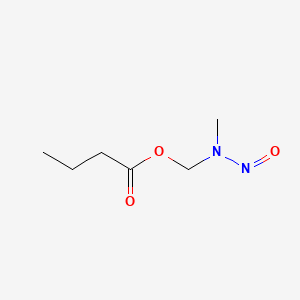

![4-[(1-Naphthalenylamino)-oxomethyl]benzene-1,3-dicarboxylic acid](/img/structure/B1197940.png)
